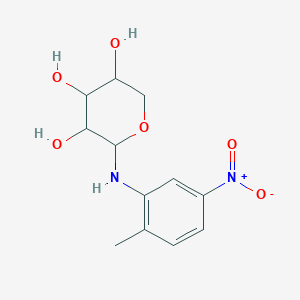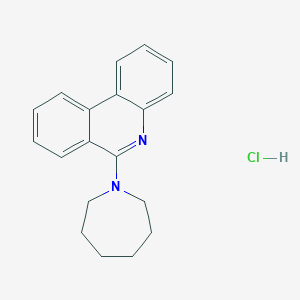
butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate, also known as BEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEA is a derivative of aziridine, which is a heterocyclic organic compound that contains a three-membered ring.
Wirkmechanismus
The exact mechanism of action of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is not fully understood, but it is believed to act by forming covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the crosslinking of proteins and DNA, which can affect their structure and function. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and crosslink proteins and DNA. In vivo studies have shown that this compound can be metabolized into its hydrolysis product, which is less toxic and can be excreted from the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is its ability to crosslink proteins and DNA, which can improve their stability and activity. This can be useful in various lab experiments, such as protein purification and enzyme assays. However, one limitation of this compound is its potential toxicity, as it can form covalent bonds with nucleophilic sites in proteins and DNA, which can affect their structure and function. Therefore, caution should be taken when handling this compound, and appropriate safety precautions should be followed.
Zukünftige Richtungen
There are several future directions for the study of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate. One direction is to further investigate its anticancer properties and its mechanism of action in cancer cells. Another direction is to explore its potential applications in materials science, such as the synthesis of new polymers and coatings. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity in vivo. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.
Synthesemethoden
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate can be synthesized through a multistep process, starting with the reaction of butyl chloroformate with 2-aminoethanol to form N-butyl-2-hydroxyethylcarbamate. The resulting compound is then treated with sodium hydride and ethyl acetate to form the corresponding aziridine derivative. Finally, the product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a crosslinking agent for proteins, which can improve their stability and activity. In materials science, this compound has been used as a monomer for the synthesis of polymers, which can be used for various applications, such as coatings and adhesives.
Eigenschaften
IUPAC Name |
butyl 1-(1-ethoxy-2-methyl-1-oxopropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-7-8-18-11(15)10-9-14(10)13(3,4)12(16)17-6-2/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEYMUABFCOYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CN1C(C)(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)


![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)
![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)